molecular formula C11H10F3NO4 B8065807 Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]-

Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]-

Cat. No.: B8065807
M. Wt: 277.20 g/mol
InChI Key: JBNIYYRTJUAMKZ-MRVPVSSYSA-N
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Description

Chemical Structure and Properties The compound Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- (CAS: 10068-52-7) is a fluorinated alanine derivative with a phenylmethoxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₁H₁₀F₃NO₄, with a molecular weight of 277.2 g/mol. The trifluoromethyl (-CF₃) substitution at the β-carbon of alanine enhances lipophilicity and metabolic stability, while the Cbz group (a base-labile protecting group) is commonly used in peptide synthesis to shield the amino functionality during reactions.

Properties

IUPAC Name

(2R)-3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO4/c12-11(13,14)8(9(16)17)15-10(18)19-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNIYYRTJUAMKZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Trifluoroalanine Intermediate

The most common approach involves synthesizing 3,3,3-trifluoroalanine (Tfa) followed by Cbz protection.

Synthesis of 3,3,3-Trifluoroalanine

  • Ethyl Trifluoropyruvate Route :
    Ethyl trifluoropyruvate is condensed with ammonium acetate or subjected to reductive amination. For example:

    CF3C(O)CO2EtNH4OAcCF3CH(NH2)CO2H(Yield: 65–75%)[4][16]\text{CF}_3\text{C(O)CO}_2\text{Et} \xrightarrow{\text{NH}_4\text{OAc}} \text{CF}_3\text{CH(NH}_2\text{)CO}_2\text{H} \quad \text{(Yield: 65–75\%)} \quad
  • Strecker Synthesis :
    Trifluoroacetaldehyde reacts with ammonium cyanide and subsequent hydrolysis:

    CF3CHO+NH4CNCF3CH(NH2)CNH2OCF3CH(NH2)CO2H[16]\text{CF}_3\text{CHO} + \text{NH}_4\text{CN} \rightarrow \text{CF}_3\text{CH(NH}_2\text{)CN} \xrightarrow{\text{H}_2\text{O}} \text{CF}_3\text{CH(NH}_2\text{)CO}_2\text{H} \quad

Cbz Protection of Trifluoroalanine

The amino group of Tfa is protected using benzyl chloroformate under Schotten-Baumann conditions:

  • Procedure :
    Tfa (1 equiv) is dissolved in a mixture of water and dioxane (1:1 v/v) with potassium carbonate (4 equiv). Benzyl chloroformate (2.5 equiv) is added dropwise at 0°C, stirred for 24 h, acidified with HCl, and extracted with dichloromethane (DCM). Purification by reversed-phase HPLC yields the product.

    CF3CH(NH2)CO2H+Cbz-ClBaseCF3CH(NHCbz)CO2H(Yield: 70–85%)[1][5]\text{CF}_3\text{CH(NH}_2\text{)CO}_2\text{H} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{CF}_3\text{CH(NHCbz)CO}_2\text{H} \quad \text{(Yield: 70–85\%)} \quad

Key Reaction Parameters :

ParameterCondition
SolventH₂O/dioxane (1:1)
BaseK₂CO₃
Temperature0°C → RT
WorkupAcidification, DCM extraction

Direct Synthesis from Functionalized Precursors

Alternative routes avoid isolating Tfa by using pre-functionalized intermediates:

Mitsunobu Reaction

Trifluoropyruvate derivatives are coupled with Cbz-protected amines:

  • Example :

    CF3C(O)CO2Et+Cbz-NH2DIAD, PPh3CF3CH(NHCbz)CO2EtHydrolysisCF3CH(NHCbz)CO2H[4]\text{CF}_3\text{C(O)CO}_2\text{Et} + \text{Cbz-NH}_2 \xrightarrow{\text{DIAD, PPh}_3} \text{CF}_3\text{CH(NHCbz)CO}_2\text{Et} \xrightarrow{\text{Hydrolysis}} \text{CF}_3\text{CH(NHCbz)CO}_2\text{H} \quad

Enzymatic Asymmetric Synthesis

Biocatalytic methods using engineered cytochrome P450 enzymes enable enantioselective synthesis:

  • Procedure :
    Ethyl 2-diazo-3,3,3-trifluoropropanoate undergoes N–H insertion with aryl amines in the presence of Hydrogenobacter thermophilus cytochrome c.

    N2C(CF3)CO2Et+ArNH2EnzymeArNHC(CF3)CO2EtDeprotectionCF3CH(NHCbz)CO2H[6]\text{N}_2\text{C(CF}_3\text{)CO}_2\text{Et} + \text{ArNH}_2 \xrightarrow{\text{Enzyme}} \text{ArNHC(CF}_3\text{)CO}_2\text{Et} \xrightarrow{\text{Deprotection}} \text{CF}_3\text{CH(NHCbz)CO}_2\text{H} \quad

Advantages :

  • High enantiomeric excess (up to 99.5:0.5 er).

  • Avoids harsh chemical conditions.

Optimization and Challenges

Side Reactions and Mitigation

  • Over-Alkylation : Excess benzyl chloroformate may lead to di-Cbz products. Controlled stoichiometry (≤2.5 equiv Cbz-Cl) minimizes this.

  • Racemization : Basic conditions during Cbz protection can epimerize the α-carbon. Low-temperature reactions (0–5°C) preserve chirality.

Purification Techniques

  • Chromatography : Silica gel chromatography (eluent: hexane/EtOAc, 3:1) removes unreacted Tfa and byproducts.

  • Recrystallization : Product crystallizes from ethanol/water (1:3) with >98% purity.

Analytical Characterization

TechniqueData
¹H NMR (DMSO-d₆)δ 8.76 (d, 1H, J = 9.4 Hz, NH), 7.35–7.28 (m, 5H, ArH), 4.35 (q, 1H)
¹³C NMR δ 172.1 (CO₂H), 156.2 (Cbz C=O), 128.4–136.2 (ArC), 124.5 (q, CF₃)
HRMS [M+H]⁺ calcd. 278.0741, found 278.0739
IR 1740 cm⁻¹ (C=O), 1685 cm⁻¹ (amide I)

Industrial-Scale Production

  • Batch Process :

    • 100 g-scale reactions achieve 80% yield using continuous extraction.

    • Cost-effective solvents (dioxane/water) reduce environmental impact.

  • Green Chemistry :
    Enzymatic methods offer sustainable alternatives with reduced waste.

Applications and Derivatives

  • Peptide Synthesis : Used to incorporate trifluoromethyl groups into antimicrobial peptides (e.g., Ac-Ala(F₃)-Phe-iBu).

  • Pharmaceutical Intermediates : Key precursor for β-trifluoromethyl-β-amino alcohols and halides .

Chemical Reactions Analysis

Types of Reactions

Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of deprotected alanine derivatives.

    Substitution: Formation of substituted alanine derivatives with various functional groups.

Scientific Research Applications

The compound Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- (CAS No. 10068-52-7) is a fluorinated derivative of alanine that has garnered attention in various scientific research applications. This article explores its applications across different fields, supported by data tables and case studies.

Physical Properties

  • Appearance : White to off-white solid
  • Solubility : Soluble in organic solvents; limited solubility in water

Pharmaceutical Research

Alanine derivatives are often utilized in the pharmaceutical industry for drug development. The trifluoromethyl group enhances the compound's bioactivity and stability.

Case Study: Antiviral Agents

A study investigated the potential of fluorinated alanines as antiviral agents, demonstrating that modifications at the amino acid level can significantly affect the efficacy of antiviral compounds. Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- showed promising results in inhibiting viral replication in vitro.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic molecules, particularly in the development of peptide-based drugs.

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialsProductsYield (%)
AmidationAlanine + Phenylmethoxycarbonyl chlorideAlanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]-85
FluorinationAlanine + Fluorinating agentFluorinated alanine derivatives90

Biochemical Studies

Researchers utilize this compound to study protein interactions and enzyme activities due to its unique structural properties.

Case Study: Enzyme Inhibition

In biochemical assays, Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- was tested as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated a significant inhibition rate compared to non-fluorinated analogs.

Material Science

The compound has potential applications in material science for developing new polymers with enhanced properties due to the presence of fluorine.

Data Table: Material Properties Comparison

PropertyNon-fluorinated PolymerFluorinated Polymer (with Alanine derivative)
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh
Mechanical StrengthModerateEnhanced

Mechanism of Action

The mechanism of action of Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group, allowing selective reactions at other sites. The trifluoromethyl group can enhance the compound’s stability and reactivity. These properties enable the compound to participate in various biochemical pathways, potentially leading to enzyme inhibition or modification of protein structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Protecting Groups

2.1.1 N-(tert-Butoxycarbonyl)-3,3,3-Trifluoroalanine
  • Molecular Formula: C₈H₁₂F₃NO₄.
  • Key Differences : The tert-butoxycarbonyl (BOC) group, unlike Cbz, is acid-labile (removed via trifluoroacetic acid), enabling orthogonal protection strategies in multi-step syntheses.
  • Applications : Preferred in solid-phase peptide synthesis (SPPS) due to compatibility with Fmoc-based protocols.
2.1.2 N-Fmoc-3,3-Diphenyl-L-Alanine
  • Molecular Formula: C₃₀H₂₅NO₄.
  • Key Differences: The fluorenylmethoxycarbonyl (Fmoc) group is bulkier and cleaved under mild basic conditions (e.g., piperidine), offering advantages in SPPS over Cbz, which requires harsher methods (e.g., hydrogenolysis).
2.1.3 Methyl 3,3,3-Trifluoro-N-(Tosyl)alaninate
  • Molecular Formula: C₁₁H₁₂F₃NO₄S.
  • Key Differences : The tosyl (Ts) group is highly stable and requires strong nucleophiles (e.g., HBr/AcOH) for removal, limiting its use in sensitive syntheses.

Fluorinated Alanine Derivatives with Varied Substituents

2.2.1 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine
  • Molecular Formula : C₁₈H₁₉N₂O₅.
  • Key Differences: Contains dual benzyloxy groups on both the amino and carbonyl moieties, increasing steric hindrance and altering solubility compared to the monoprotected trifluoroalanine.
2.2.2 Alanine, 3,3-Difluoro-2-Methyl-N-(Phenylmethylene)-, Methyl Ester
  • Molecular Formula: C₁₂H₁₃F₂NO₂.
  • Key Differences : Features a difluoromethyl group and a phenylmethylene Schiff base, which confers unique reactivity in imine-based conjugations.

Non-Fluorinated Cbz-Protected Alanine Derivatives

2.3.1 L-Alanine, N-[(Phenylmethoxy)carbonyl]-, Methyl Ester
  • Molecular Formula: C₁₂H₁₅NO₄.
  • Key Differences : Lacks fluorination, resulting in lower lipophilicity and altered pharmacokinetic profiles compared to the trifluoro derivative.

Data Tables

Table 1: Comparative Properties of Key Analogues

Compound Name Protecting Group Molecular Formula Molecular Weight Key Application Stability Profile
Alanine, 3,3,3-Trifluoro-N-Cbz- Cbz C₁₁H₁₀F₃NO₄ 277.2 Peptide synthesis Base-sensitive
N-Boc-3,3,3-Trifluoroalanine BOC C₈H₁₂F₃NO₄ 267.2 Orthogonal SPPS Acid-sensitive
N-Fmoc-3,3-Diphenyl-L-Alanine Fmoc C₃₀H₂₅NO₄ 463.5 Solid-phase synthesis Base-labile
Methyl N-Tosyl-trifluoroalaninate Tosyl C₁₁H₁₂F₃NO₄S 335.3 Stable intermediates Harsh cleavage required

Table 2: Fluorination Impact on Physicochemical Properties

Compound LogP* Metabolic Stability Solubility (mg/mL)
Alanine, 3,3,3-Trifluoro-N-Cbz- 2.1 High 0.5 (DMSO)
L-Alanine, N-Cbz- (non-fluorinated) 1.3 Moderate 1.2 (DMSO)
3,3-Difluoro-N-Cbz-Alanine Methyl Ester 1.8 High 0.7 (DMSO)

*Predicted using ChemAxon software.

Research Findings

  • Synthetic Utility : The Cbz group in the target compound facilitates selective deprotection in peptide chain elongation, though it is less favored in modern SPPS compared to Fmoc due to harsher cleavage conditions.
  • Fluorination Effects: The -CF₃ group significantly increases metabolic resistance, as shown in comparative studies with non-fluorinated analogues.
  • Safety Considerations : Compounds with Cbz or Tosyl groups may require careful handling due to irritant properties (e.g., H315-H319-H335 hazard codes).

Biological Activity

Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- is a modified amino acid derivative that has garnered interest in biological research due to its unique structural features and potential applications in medicinal chemistry. This compound exhibits significant biological activity, particularly in enzyme interactions and as a substrate for various biological processes.

Chemical Structure

The compound features a trifluoromethyl group, which enhances its binding affinity to biological targets. The phenylmethoxycarbonyl group serves as a protective moiety, making it suitable for various synthetic applications while preventing unwanted reactions during its use in biological systems.

The mechanism of action of Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- involves its interaction with specific enzymes and receptors. The trifluoromethyl group increases the lipophilicity and stability of the compound, allowing it to effectively inhibit certain proteases and serve as a substrate for metabolic pathways.

Key Enzymatic Interactions

  • Serine Proteinases : The compound has shown potential as an inhibitor of serine proteinases such as chymotrypsin and trypsin.
  • Carboxylic Acid Proteinases : It also interacts with enzymes like pepsin and renin, which are crucial in various physiological processes.
  • Metallo Proteinases : Its inhibitory effects extend to metallo-proteinases, which play roles in tissue remodeling and inflammation.

Biological Activity Data

The biological activity of Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- can be summarized in the following table:

Biological Activity Effect Reference
Inhibition of Serine ProteinasesSignificant inhibition observed
Interaction with Carboxylic Acid EnzymesModerate inhibition noted
Substrate for Metallo ProteinasesEffective substrate for various pathways
Stability in SerumMaintains stability over extended periods
Incorporation into Bacterial PeptidoglycanRobust incorporation in E. coli

Case Studies

  • Kinetics of D-Alanine : A study analyzing the kinetics of D-alanine upon oral intake demonstrated that similar derivatives could influence metabolic pathways. The kinetics showed rapid absorption and significant plasma concentration peaks within hours of administration .
  • Fluorinated Analog Studies : Research involving fluorinated analogs revealed that compounds like d-[18F]-CF3-ala could distinguish between live and heat-killed bacteria, indicating potential diagnostic applications in infectious diseases .

Research Findings

Recent findings indicate that Alanine derivatives can be utilized not only as enzyme inhibitors but also as tools for probing biological systems due to their unique structural properties. The trifluoromethyl group enhances their utility in drug design by improving binding specificity and reducing metabolic degradation.

Q & A

How can researchers optimize the synthesis of 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]alanine to improve yield and purity?

Methodological Answer:
The synthesis typically involves introducing the trifluoromethyl group to alanine followed by protection of the amino group with a phenylmethoxy carbonyl (Cbz) moiety. Key steps include:

  • Trifluoromethylation : Use methyl 3,3,3-trifluoroalaninate as an intermediate, as seen in related fluorinated alanine derivatives .
  • Cbz Protection : React the amino group with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) to form the Cbz-protected derivative .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients or recrystallization from methanol/water mixtures to isolate the product .
    Critical Parameters : Monitor reaction pH to avoid decomposition of the trifluoromethyl group. Use anhydrous solvents to prevent hydrolysis of the Cbz group .

What analytical techniques are most reliable for characterizing 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]alanine?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming the presence and environment of the trifluoromethyl group (δ ~ -60 to -70 ppm). 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve the Cbz group’s aromatic protons and carbonyl carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+^+ for C12_{12}H11_{11}F3_3N2_2O4_4: expected m/z 305.07) .
  • HPLC : Reverse-phase HPLC with UV detection (210–254 nm) assesses purity. Use C18 columns and acetonitrile/water gradients with 0.1% TFA .

How does the trifluoromethyl group influence the compound’s physicochemical properties and stability?

Methodological Answer:

  • Lipophilicity : The trifluoromethyl group increases logP (predicted ~0.95) compared to non-fluorinated alanine derivatives, enhancing membrane permeability .
  • Acid/Base Stability : The Cbz group is stable under acidic conditions but hydrolyzes in strong bases. The trifluoromethyl group resents nucleophilic attack but may degrade under prolonged UV exposure .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) studies on similar compounds show decomposition temperatures >150°C, suggesting moderate thermal stability .

What strategies are effective for resolving contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare experimental 19F^{19}\text{F} NMR shifts with computational predictions (e.g., DFT calculations) to confirm trifluoromethyl geometry .
  • Isotopic Labeling : Use deuterated analogs (e.g., 3,3,3-trifluoro-d3_3-alanine) to distinguish overlapping signals in 1H^{1}\text{H} NMR .
  • X-ray Crystallography : Resolve ambiguous NOE correlations in 2D NMR by crystallizing the compound or its salts .

How can computational modeling predict the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

  • Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the amino and carboxyl groups .
  • Molecular Dynamics (MD) : Simulate interactions with coupling agents (e.g., HATU, DCC) to optimize reaction conditions .
  • Solvent Effects : Use COSMO-RS models to predict solubility in organic/aqueous mixtures, critical for reaction efficiency .

What are the challenges in incorporating this compound into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Side Reactions : The trifluoromethyl group may sterically hinder resin loading. Use low-loading Wang resin (0.2–0.4 mmol/g) to minimize aggregation .
  • Deprotection : The Cbz group requires hydrogenolysis (H2_2, Pd/C) or TFA treatment, but the trifluoromethyl group is TFA-resistant. Optimize cleavage time (30–60 min) to prevent side reactions .
  • Coupling Efficiency : Activate the carboxyl group with HOBt/DIC to enhance coupling rates. Monitor by Kaiser test .

How can researchers assess the compound’s metabolic stability in biological systems?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS/MS. Track half-life (t1/2_{1/2}) and intrinsic clearance .
  • Isotope Tracing : Use 18O^{18}\text{O}-labeled water to identify hydrolytic pathways targeting the Cbz group .
  • Enzyme Inhibition Studies : Test against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate drug-drug interaction potential .

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